molecular formula C17H14FN3OS B11131165 5-(3-fluorophenyl)-2-methyl-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide

5-(3-fluorophenyl)-2-methyl-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide

Cat. No.: B11131165
M. Wt: 327.4 g/mol
InChI Key: UGIBCOIMHQEDQX-UHFFFAOYSA-N
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Description

5-(3-fluorophenyl)-2-methyl-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a fluorophenyl group, and a pyridylmethyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluorophenyl)-2-methyl-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the fluorophenyl and pyridylmethyl groups via substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

5-(3-fluorophenyl)-2-methyl-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its properties.

    Reduction: This reaction can reduce specific functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

5-(3-fluorophenyl)-2-methyl-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are explored to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: Research investigates its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-fluorophenyl)-2-methyl-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-chlorophenyl)-2-methyl-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide
  • 5-(3-bromophenyl)-2-methyl-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide
  • 5-(3-methylphenyl)-2-methyl-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide

Uniqueness

Compared to similar compounds, 5-(3-fluorophenyl)-2-methyl-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H14FN3OS

Molecular Weight

327.4 g/mol

IUPAC Name

5-(3-fluorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C17H14FN3OS/c1-11-21-15(16(23-11)12-5-4-6-13(18)9-12)17(22)20-10-14-7-2-3-8-19-14/h2-9H,10H2,1H3,(H,20,22)

InChI Key

UGIBCOIMHQEDQX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C2=CC(=CC=C2)F)C(=O)NCC3=CC=CC=N3

Origin of Product

United States

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